![molecular formula C12H16N6OS B2823549 N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide CAS No. 878251-98-0](/img/structure/B2823549.png)
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.
Mechanism of Action
CCT137690 inhibits the activity of CHK1 by binding to its ATP-binding site. CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates several downstream targets, leading to cell cycle arrest and DNA repair. By inhibiting CHK1 activity, CCT137690 prevents the activation of these downstream targets, leading to increased cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCT137690 have been extensively studied in preclinical models. In cancer cells, CCT137690 has been shown to induce DNA damage, leading to increased cell death. Furthermore, CCT137690 has been shown to have a synergistic effect when used in combination with other cancer therapies, such as PARP inhibitors. In addition, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCT137690 is its specificity for CHK1, which reduces the risk of off-target effects. Furthermore, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of CCT137690 is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CCT137690. One potential application is in the treatment of tumors with DNA repair deficiencies, such as BRCA1/2-mutated tumors. CCT137690 has been shown to sensitize these tumors to DNA-damaging agents, making it a promising candidate for combination therapy. Furthermore, the development of more soluble analogs of CCT137690 could lead to improved in vivo efficacy. Finally, the use of CCT137690 in combination with other cancer therapies, such as immune checkpoint inhibitors, could lead to improved outcomes in cancer patients.
Synthesis Methods
CCT137690 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis begins with the reaction of 1-cyanocyclopentene with methylamine to yield 1-cyanocyclopentylamine. This intermediate is then reacted with 1-cyclopropyltetrazole-5-thiol to form the desired compound, CCT137690. The final product is obtained after purification by column chromatography.
Scientific Research Applications
CCT137690 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including CHK1, which plays a crucial role in DNA damage response and cell cycle regulation. Preclinical studies have demonstrated that CCT137690 can sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, leading to increased cell death. Furthermore, CCT137690 has been shown to have synergistic effects when used in combination with other cancer therapies, such as PARP inhibitors.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c13-8-12(5-1-2-6-12)14-10(19)7-20-11-15-16-17-18(11)9-3-4-9/h9H,1-7H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHQMIZBTLOFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CSC2=NN=NN2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.